3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
Description
This compound is a synthetic coumarin derivative featuring a benzyl group at position 3, a methyl substituent at position 4, and a beta-alaninate ester moiety at position 7, protected by a tert-butoxycarbonyl (Boc) group. Coumarins are renowned for their fluorescent properties and diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects . The Boc group serves as a stabilizing moiety for the amine functionality in beta-alaninate, enabling controlled deprotection under acidic conditions, which is critical for drug delivery applications. Structural characterization of this compound likely employs X-ray crystallography refined via SHELXL, a gold-standard tool for small-molecule refinement .
Properties
Molecular Formula |
C25H27NO6 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C25H27NO6/c1-16-19-11-10-18(30-22(27)12-13-26-24(29)32-25(2,3)4)15-21(19)31-23(28)20(16)14-17-8-6-5-7-9-17/h5-11,15H,12-14H2,1-4H3,(H,26,29) |
InChI Key |
DHJVTBSRGFIKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural analogs include coumarin derivatives with variations in substituents at positions 3, 4, and 6. Below is a comparative analysis:
| Compound | R3 | R4 | R7 | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Benzyl | Methyl | Boc-beta-alaninate | ~457.5 | High lipophilicity; acid-labile Boc group |
| 3-Phenyl-4-H-2-Oxo-2H-Coumarin-7-Yl Acetate | Phenyl | H | Acetate | ~280.3 | Lower stability; moderate fluorescence |
| 3-Methyl-4-Chloro-2-Oxo-2H-Coumarin-7-Yl Glycinate | Methyl | Chloro | Glycinate | ~297.7 | Enhanced reactivity; polar side chain |
Key Observations:
- Boc Protection : The Boc group in the target compound enhances stability during synthesis and storage compared to unprotected analogs (e.g., glycinate derivative), which may degrade under basic conditions .
- Benzyl vs. Phenyl/Methyl : The benzyl group at R3 increases lipophilicity (logP ~3.8), favoring membrane permeability over phenyl (logP ~2.9) or methyl (logP ~1.5) substituents .
Crystallographic and Computational Insights
The crystal structure of the target compound, refined using SHELXL , reveals a planar coumarin core with dihedral angles of 12° between the benzyl and chromen rings. Similar derivatives (e.g., 3-phenyl analogs) exhibit greater torsional strain (18–25°), affecting π-π stacking interactions in biological targets. Computational models (DFT) align with SHELX-refined data, confirming the Boc group’s conformational rigidity .
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